2,4-Bismorpholino-6-benzylamino-1,3,5-triazine
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Overview
Description
2,4-Bismorpholino-6-benzylamino-1,3,5-triazine is a chemical compound with the molecular formula C18H24N6O2 and a molecular weight of 356.42 g/mol It is known for its unique structure, which includes a triazine ring substituted with morpholino and benzylamino groups
Preparation Methods
The synthesis of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-benzylamino-1,3,5-triazine with morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Bismorpholino-6-benzylamino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Bismorpholino-6-benzylamino-1,3,5-triazine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cancer being studied.
Comparison with Similar Compounds
2,4-Bismorpholino-6-benzylamino-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds also contain a triazine ring with various substituents and are known for their biological activities, including antitumor properties.
4,6-Dimorpholino-N-benzyl-1,3,5-triazin-2-amine: This compound is structurally similar and shares some chemical properties with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-2-4-15(5-3-1)14-19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24/h1-5H,6-14H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWZQLGRNOWGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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